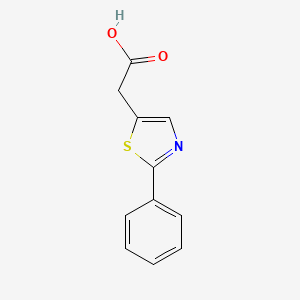
2-(2-Phenyl-1,3-thiazol-5-yl)acetic acid
Description
2-(2-Phenyl-1,3-thiazol-5-yl)acetic acid (IUPAC name: 2-(4-phenyl-1,3-thiazol-5-yl)acetic acid) is a heterocyclic compound featuring a thiazole core substituted with a phenyl group at position 4 and an acetic acid moiety at position 4. Its molecular formula is C₁₁H₉NO₂S, with a molecular weight of 219.26 g/mol and CAS number 859482-70-5 . The compound is a white to off-white powder, sparingly soluble in water but soluble in polar organic solvents like dimethyl sulfoxide (DMSO). Its synthesis typically involves cyclocondensation reactions of thiosemicarbazides or thiazolidinone precursors, as reported in studies on structurally related thiazole derivatives .
Propriétés
Formule moléculaire |
C11H9NO2S |
|---|---|
Poids moléculaire |
219.26 g/mol |
Nom IUPAC |
2-(2-phenyl-1,3-thiazol-5-yl)acetic acid |
InChI |
InChI=1S/C11H9NO2S/c13-10(14)6-9-7-12-11(15-9)8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,14) |
Clé InChI |
YXSMBJUJQJIGFA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC=C(S2)CC(=O)O |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogues
Substituent Variations on the Thiazole Ring
2-[4-(4-Methylphenyl)-2-phenyl-1,3-thiazol-5-yl]acetic acid
- Structure : Incorporates a 4-methylphenyl group at position 4 and a phenyl group at position 2 of the thiazole ring.
- Molecular Formula: C₁₈H₁₅NO₂S (309.38 g/mol).
- Properties : Melting point 165–167°C , higher logP (4.153 ) than the parent compound due to increased hydrophobicity from the methyl group .
- Applications : Used in medicinal chemistry for structure-activity relationship (SAR) studies targeting inflammation or metabolic disorders.
2-[4-Phenyl-2-(phenylamino)-1,3-thiazol-5-yl]acetic acid
Functional Group Modifications
2-Mercapto-4-methyl-1,3-thiazol-5-yl-acetic acid (MMTA)
- Structure : Contains a thiol (-SH) group at position 2 and a methyl group at position 3.
- Molecular Formula: C₆H₇NO₂S₂ (197.25 g/mol).
- Properties : The thiol group increases reactivity, enabling disulfide bond formation (e.g., in prodrug design).
- Applications : Used in chelating agents or enzyme inhibitors targeting cysteine proteases .
GW501516 (2-methyl-4-((4-methyl-2-(4-trifluoromethylphenyl)-1,3-thiazol-5-yl)methylsulfanyl)phenoxy-acetic acid)
Pharmacologically Active Derivatives
TTP399 (2-[[2-[[cyclohexyl-(4-propoxy-cyclohexyl)-carbamoyl]-amino]-1,3-thiazol-5-yl]-sulfanyl]-acetic acid)
- Structure : A sulfanyl-linked thiazole with cyclohexyl-carbamoyl substituents.
- Molecular Formula : C₂₁H₃₃N₃O₄S₂ (455.6 g/mol ).
- Properties : Insoluble in water; melting point 206–207°C .
- Applications : Glucokinase activator with antihyperglycemic effects in type 2 diabetes .
Antihyperglycemic Thiazolidinone Derivatives
Comparative Analysis Tables
Table 1. Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | logP | Key Substituents |
|---|---|---|---|---|---|
| 2-(2-Phenyl-1,3-thiazol-5-yl)acetic acid | C₁₁H₉NO₂S | 219.26 | N/A | 2.1 | Phenyl, acetic acid |
| 2-[4-(4-Methylphenyl)-2-phenyl-... | C₁₈H₁₅NO₂S | 309.38 | 165–167 | 4.15 | 4-Methylphenyl, phenyl |
| GW501516 | C₂₁H₁₈F₃NO₃S₂ | 477.49 | N/A | >5 | Trifluoromethylphenyl, methylsulfanyl |
| TTP399 | C₂₁H₃₃N₃O₄S₂ | 455.60 | 206–207 | 3.8 | Cyclohexyl-carbamoyl, sulfanyl |
Research Findings and Trends
- Substituent Effects : Addition of electron-withdrawing groups (e.g., -CF₃ in GW501516) enhances receptor binding affinity, while hydrophilic groups (e.g., -COOH in the parent compound) improve aqueous solubility .
- Synthetic Flexibility : Thiazole-acetic acid derivatives are amenable to diverse modifications, enabling optimization for pharmacokinetics (e.g., TTP399’s sulfanyl group enhances metabolic stability) .
- Therapeutic Potential: Structural analogues show promise in diabetes (TTP399), cancer (thiazolidinones), and inflammation (PPAR agonists), underscoring the scaffold’s versatility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


